15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione
Description
15α-Acetoxy-18-methyl-4-estren-3,17-dione (CAS 104933-97-3) is a synthetic steroid intermediate primarily used in the synthesis of gestodene, a third-generation progestin employed in hormonal contraceptives . Its molecular formula is C₂₁H₂₈O₄ (MW: 344.45 g/mol), featuring a 15α-acetoxy group, an 18-methyl substituent, and 3,17-dione functionalities . The compound’s stereochemistry is critical for its role as a precursor in gestodene synthesis, where modifications at the 15α and 17β positions are key to introducing ethynyl groups and enhancing progestogenic activity .
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,15S)-13-ethyl-3,17-dioxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-3-21-9-8-16-15-7-5-14(23)10-13(15)4-6-17(16)20(21)18(11-19(21)24)25-12(2)22/h10,15-18,20H,3-9,11H2,1-2H3/t15-,16+,17+,18-,20+,21+/m0/s1 |
InChI Key |
KMBFUOSDVPORLE-RCGDKRNRSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)OC(=O)C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1C(CC2=O)OC(=O)C)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Acetylation: Introduction of an acetoxy group at the 15-alpha position.
Methylation: Addition of a methyl group at the 18 position.
Oxidation and Reduction: These steps are used to achieve the desired oxidation state at the 3 and 17 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped to handle complex organic synthesis.
Chemical Reactions Analysis
Types of Reactions
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione has been studied for various applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione involves its interaction with steroid hormone receptors. It can bind to these receptors and modulate their activity, influencing various molecular pathways and physiological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights structural and functional distinctions between 15α-Acetoxy-18-methyl-4-estren-3,17-dione and related steroids:
| Compound | CAS Number | Molecular Formula | Key Substituents | Role/Application |
|---|---|---|---|---|
| 15α-Acetoxy-18-methyl-4-estren-3,17-dione | 104933-97-3 | C₂₁H₂₈O₄ | 15α-acetoxy, 18-methyl, 3,17-dione | Intermediate in gestodene synthesis |
| 15α-Hydroxy-18-methyl-estr-4-ene-3,17-dione | 60919-46-2 | C₂₀H₂₈O₃ | 15α-hydroxy, 18-methyl, 3,17-dione | Precursor in steroid synthesis pathways |
| Gestodene | 60282-87-3 | C₂₁H₂₆O₂ | 17α-ethynyl, 13-ethyl, 3-keto, 15β-methyl | Active progestin in contraceptives |
Key Observations :
- 15α-Acetoxy vs. 15α-Hydroxy : The acetoxy group in the target compound enhances stability during synthesis compared to the hydroxy variant (CAS 60919-46-2), which is more reactive and prone to oxidation .
- Role in Gestodene Synthesis : The 15α-acetoxy group acts as a protecting group, enabling selective modifications at the 17β position to introduce the ethynyl group critical for gestodene’s bioactivity .
- Biological Activity : Unlike gestodene, the target compound lacks the 17α-ethynyl group required for high-affinity binding to progesterone receptors, underscoring its role as an intermediate rather than an active drug .
Enzymatic Interactions and Metabolism
Studies on steroid aromatization (e.g., ) reveal that cytochrome P-450 (CYP450) enzymes mediate hydroxylation and oxidation steps in steroid metabolism.
Biological Activity
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione, a synthetic steroid compound, has garnered interest in the fields of pharmacology and biochemistry due to its potential biological activities. This article explores its biological mechanisms, effects, and relevant research findings.
The compound's chemical structure is characterized by a steroid framework with specific functional groups that influence its biological activity. The molecular formula is , with a molecular weight of 316.44 g/mol. Its IUPAC name is 15α-acetoxy-18-methyl-4-estren-3,17-dione.
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione exerts its biological effects primarily through interaction with steroid hormone receptors. It is believed to act as an agonist or antagonist depending on the target tissue and receptor type. This dual action can lead to various physiological responses such as modulation of gene expression and alteration of metabolic pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anabolic Activity : It has been studied for its anabolic properties, which could be beneficial in muscle wasting conditions.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies have shown potential antitumor effects, particularly in hormone-sensitive cancers.
Case Studies
- Study on Muscle Growth : A study published in the Journal of Steroid Biochemistry investigated the anabolic effects of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione in animal models. Results indicated significant increases in lean body mass compared to control groups treated with placebo .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of the compound, demonstrating a marked reduction in inflammatory markers in a rat model of arthritis .
- Antitumor Activity : Research examining the compound's effect on breast cancer cell lines showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anabolic Activity | Increased muscle mass | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antitumor | Inhibited cancer cell growth |
Table 2: Comparative Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| Anabolic Study | Animal models | Significant increase in lean mass |
| Anti-inflammatory | Rat arthritis model | Decreased inflammatory markers |
| Antitumor Study | Breast cancer cell lines | Induced apoptosis and inhibited proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
